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Compound of Interest

Compound Name: 2-(5-Bromopyridin-3-yl)acetamide
Cat. No.: B8587509
Get Quote

Technical Monograph: 2-(5-Bromopyridin-3-
yl)acetamide

CAS Number: 173999-43-4 Molecular Formula: C

y

BrN

O Molecular Weight: 215.05 g/mol Class: Halogenated Pyridine / Acetamide Derivative[1]

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, 2-(5-Bromopyridin-3-yl)acetamide serves as a bifunctional
"linchpin” intermediate.[1] Its value lies in its orthogonal reactivity:

e The 5-Bromo Handle: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig), allowing the attachment of hydrophobic tails or heteroaryl cores.[1]

e The 3-Acetamide Motif: A polar, hydrogen-bond donor/acceptor group that often mimics
peptide backbones or interacts with specific residues (e.g., Ser, Thr) in enzyme active sites.
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+ The Pyridine Core: modulated basicity compared to phenyl rings, improving solubility and
metabolic stability (lowering LogD).

Chemical Synthesis & Production

While various routes exist, the most robust and scalable method for research laboratories
involves the amidation of the corresponding acetic acid derivative. This ensures regiochemical
purity, avoiding the separation issues common with direct halogenation of pyridine-acetamides.

[1]

Retrosynthetic Analysis (Graphviz)

Starting Material: 5-Bromo-3-methylpyridine

(or 3,5-Dibromopyridine)

1. Lithiation/Carboxylation
or Homologation

Intermediate: 2-(5-Bromopyridin-3-yl)acetic acid

Amidation (EDC/NH3) *.

Target: 2-(5-Bromopyridin-3-yl)acetamide 1. CDI or EDC-HCI
2. NH40H or NH3(g)
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Figure 1: Retrosynthetic logic prioritizing regiochemical control.

Recommended Laboratory Protocol

Objective: Synthesis of 2-(5-Bromopyridin-3-yl)acetamide from 2-(5-bromopyridin-3-yl)acetic
acid.

Reagents:
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2-(5-Bromopyridin-3-yl)acetic acid (1.0 eq)[1]

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

Ammonium Hydroxide (28-30% NH

) (5.0 eq)[1]

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

Activation: Charge a flame-dried round-bottom flask with 2-(5-bromopyridin-3-yl)acetic acid
and anhydrous THF. Cool to 0°C.

Coupling Agent Addition: Add CDI portion-wise (gas evolution will occur: CO

). Allow the mixture to warm to room temperature and stir for 1 hour to form the active acyl
imidazole species.

Amidation: Cool the reaction mixture back to 0°C. Slowly add Ammonium Hydroxide. A
precipitate may form.[1][2]

Completion: Stir at room temperature for 4—-6 hours. Monitor via TLC (MeOH/DCM 1:9) or
LC-MS.[1]

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and
extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na

SO
, and concentrate.[3]

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if
necessary.

Validation Check: The product should appear as a white to off-white solid.[1]
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e 1H NMR (DMSO-d6): Look for singlet at ~7.5 ppm (amide NH2), methylene singlet at ~3.5
ppm, and three distinct aromatic protons for the pyridine ring (positions 2, 4, 6).

Structural Utility in Drug Design

This molecule is not just an intermediate; it is a Pharmacophore Scaffold.[1]

Divergent Reactivity Profile

The molecule allows for "Late-Stage Diversification."[1] You can maintain the acetamide
"warhead" while varying the lipophilic domain via the bromine.[1]

Reaction Type Target Site Reagents Application

Aryl Boronic Acids, Biaryl formation

Suzuki-Miyaura C-5 Bromine
Y Pd(dppf)Cl (Kinase hinge binders)
Amines, Pd
) ) Introduction of
Buchwald-Hartwig C-5 Bromine (dba) o ] ]
solubilizing amine tails
, XPhos
POCI Conversion to
Dehydration Acetamide Acetonitrile (metabolic
or TFAA blocker)
Hoffman ) Br Conversion to Primary
Acetamide )
Rearrangement /NaOH Amine

SAR Logic & Signaling Pathways

In kinase inhibitor design (e.g., p38 MAPK, BCR-ABL), the pyridine nitrogen often acts as a
hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[1] The
acetamide group can extend into the "sugar pocket" or solvent-exposed region, forming critical
H-bonds.
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Figure 2: Structure-Activity Relationship (SAR) mapping for medicinal chemistry.[1]

Physical Properties & Sa

fety

o Appearance: White to pale yellow crystalline solid.[1]

¢ Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.[1]

e Handling:

o Hazard: Irritant (Skin/Eye).

o Storage: Keep cool (2-8°C) and dry. Hygroscopic tendencies may degrade the amide over

long periods if exposed to moisture.[1]
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Disclaimer:This guide is for research purposes only. All synthesis should be performed by
qualified personnel in a fume hood utilizing appropriate PPE.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://cymitquimica.com/cas/142404-82-8/
https://www.benchchem.com/product/b8587509?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/cas/142404-82-8/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3213491/
https://www.ovid.com/journals/cbdd/abstract/10.1111/cbdd.12657~design-synthesis-and-biological-evaluation-of-novel?redirectionsource=fulltextview
https://www.benchchem.com/product/b8587509/docs#2-5-bromopyridin-3-yl-acetamide-potential-research-applications
https://www.benchchem.com/product/b8587509/docs#2-5-bromopyridin-3-yl-acetamide-potential-research-applications
https://www.benchchem.com/product/b8587509/docs#2-5-bromopyridin-3-yl-acetamide-potential-research-applications
https://www.benchchem.com/product/b8587509/docs#2-5-bromopyridin-3-yl-acetamide-potential-research-applications
https://www.benchchem.com/product/b8587509?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8587509?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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